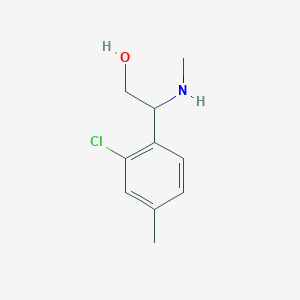

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

Description

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-(2-chloro-4-methylphenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C10H14ClNO/c1-7-3-4-8(9(11)5-7)10(6-13)12-2/h3-5,10,12-13H,6H2,1-2H3 |

InChI Key |

MPDOOTBKFVKTRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)NC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-4-methylbenzaldehyde and methylamine.

Formation of Intermediate: The aldehyde group of 2-chloro-4-methylbenzaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)acetone.

Reduction: Formation of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethane.

Substitution: Formation of 2-(2-Methoxy-4-methylphenyl)-2-(methylamino)ethan-1-OL.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. Its structure suggests it may interact with biological targets related to neurotransmitter systems. Studies have indicated that compounds with similar structures can exhibit activity against various neurological conditions, including depression and anxiety disorders. The presence of the methylamino group is particularly relevant, as it may enhance binding affinity to certain receptors.

Toxicology Studies

Research into the toxicological effects of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL has been conducted to evaluate its safety profile. As a chlorinated compound, it is essential to assess its mutagenicity and carcinogenic potential. Studies involving similar heterocyclic amines have shown that they can form DNA adducts, which are critical in understanding their carcinogenic mechanisms. For instance, investigations into the metabolic pathways of such compounds reveal that they can be bioactivated to form reactive intermediates that bind to DNA, leading to mutations .

Cosmetic Formulations

The compound has also been explored for its use in cosmetic formulations. Its properties may contribute to skin hydration and stability in topical products. Research indicates that compounds with similar structures can improve skin barrier function and provide moisturizing effects . The formulation of creams and lotions using this compound could leverage these benefits, making it a candidate for further investigation in cosmetic science.

Case Study 1: Neuropharmacological Activity

A study published in a pharmaceutical journal examined the neuropharmacological effects of structurally related compounds on animal models. The findings suggested that compounds with a similar chlorinated aromatic structure exhibited significant anxiolytic effects . Such studies underline the potential of this compound in developing new therapies for anxiety-related disorders.

Case Study 2: Toxicological Assessment

In a toxicology assessment involving heterocyclic amines, researchers evaluated the mutagenic potential of various derivatives through Ames tests and other assays. The results indicated that certain structural modifications influenced mutagenicity levels significantly . This case study emphasizes the importance of structural analysis when assessing the safety of new compounds like this compound.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: The compound may influence signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Key Structural Features :

- Phenyl ring : 2-chloro-4-methyl substitution pattern.

- Ethanolamine backbone: Methylamino group at the β-position.

- Molecular formula: C₁₀H₁₄ClNO (calculated based on analogs).

- Molecular weight : ~215.45 g/mol (estimated).

Comparison with Structurally Similar Compounds

The compound shares structural homology with several phenylethanolamine derivatives, differing primarily in substituent patterns on the phenyl ring or modifications to the amino alcohol backbone. Below is a comparative analysis based on available evidence:

Substituted Phenyl Derivatives

Key Observations :

- Lipophilicity : The 2-chloro-4-methyl substitution in the target compound likely confers intermediate lipophilicity compared to dichlorinated (higher) or fluorinated (lower) analogs. This balance may enhance membrane permeability while avoiding excessive hydrophobicity .

- Metabolic Stability : Methyl groups are generally resistant to oxidative metabolism, suggesting the target compound may exhibit longer half-lives than halogen-rich analogs .

Backbone-Modified Derivatives

Key Observations :

- Rigidity vs. Flexibility: The ethanolamine backbone in the target compound allows conformational flexibility, whereas cyclohexanone derivatives (e.g., methoxmetamine) introduce rigidity, altering receptor selectivity .

- Electron-Withdrawing Groups : Nitro or ketone substituents (e.g., in phenylephrine analogs) enhance electrophilicity, affecting redox stability and receptor interaction kinetics compared to the chloro-methylphenyl group in the target compound .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s structure is synthetically tractable via reductive amination of substituted phenylacetones or nucleophilic substitution reactions, similar to methods used for fluorinated analogs .

- Pharmacological Potential: Structural analogs with chloro or methyl substitutions exhibit activity at adrenergic and NMDA receptors, suggesting the target compound may share these properties .

- Safety Profile : Halogenated derivatives often show increased hepatotoxicity risks, but the methyl group in the target compound may mitigate this by reducing reactive metabolite formation .

Biological Activity

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL, also known by its CAS number 1213372-72-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 199.68 g/mol

- Structure : The compound features a chloro-substituted aromatic ring and an amino alcohol functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various compounds similar to this compound. While specific data for this compound is limited, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.0195 | |

| Compound B | Bacillus mycoides | 0.0048 | |

| Compound C | C. albicans | 0.039 | |

| Compound D | S. aureus | 0.0048 |

These results suggest that modifications in the structure of similar compounds can lead to significant antibacterial and antifungal activities.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a study evaluating the effects of various compounds on breast cancer cells (MDA-MB-231), it was found that certain derivatives could enhance caspase activity significantly, indicating their potential as anticancer agents:

- Caspase-3 Activity : Increased by 1.33 to 1.57 times at concentrations of 10 μM.

- Morphological Changes : Observed at concentrations as low as 1 μM, suggesting potent biological activity at low doses.

These findings highlight the importance of structural features in determining the efficacy of these compounds against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications such as hydroxyl group placement and aromatic substitutions can significantly influence antimicrobial and anticancer properties.

Table 2: Summary of SAR Observations

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 2 | Improved inhibitory action |

| Methyl groups on phenyl ring | Reduced activity |

| Chloro substitution | Enhanced antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.